Disperse orange 3
Overview
Description
It belongs to the family of organic halogen compounds and is extensively used as a solvent in various industrial applications, including paint stripping, pharmaceutical manufacturing, and metal cleaning . Methylene chloride is favored for its low toxicity, low flammability, high stability, and ease of recovery for reuse .
Mechanism of Action
Target of Action
Disperse Orange 3 (DO3) is a monoazo dye . It primarily targets textile materials such as acetates, nylon, silk, wool, and cotton . It is used to impart color to these materials, becoming an integral part of them .
Mode of Action
DO3 interacts with its targets (textile materials) through a process of adsorption and oxidation . The dye molecules adsorb onto the textile fibers and undergo oxidation, leading to a change in their color . This interaction is facilitated by the presence of two aromatic rings in DO3, one with an amino group and the other substituted with a nitro group .
Biochemical Pathways
The primary biochemical pathway involved in the action of DO3 is the adsorption and oxidation pathway . In this pathway, DO3 molecules adsorb onto a polycrystalline Pt electrode and undergo oxidation . The rate constants of the adsorption process and the oxidation reaction are strongly dependent on the potential .
Pharmacokinetics
Instead, it remains on the surface of the materials to which it is applied .
Result of Action
The primary result of DO3’s action is the coloration of textile materials . By adsorbing onto the fibers and undergoing oxidation, DO3 imparts a distinct color to the materials . Additionally, DO3 can be used in low concentration to improve the electro-optic properties of dichroic polymer-dispersed liquid crystals, which can be used as materials for display devices .
Action Environment
The action of DO3 is influenced by environmental factors such as the presence of other chemicals and the physical conditions of the environment . For example, the rate of adsorption and oxidation of DO3 is strongly dependent on the potential, which can be influenced by the chemical environment . Furthermore, the stability and efficacy of DO3 can be affected by factors such as temperature, pH, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
Disperse Orange 3 has been used as a resonance Raman probe for measuring membrane order . The NO2 symmetric stretching band of this compound is downshifted by about 4 cm-1 on the phase transition of phosphatidylcholine membranes from the liquid crystalline to the gel phase .
Cellular Effects
This compound has been shown to interact with lipid membranes, influencing their molecular order . It has been suggested that this compound can distinguish different membrane phases .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with lipid membranes. The downshift of the NO2 symmetric stretching band of this compound indicates a change in the molecular order of lipids in the membrane .
Temporal Effects in Laboratory Settings
The effects of this compound on lipid membranes have been observed over time in laboratory settings
Metabolic Pathways
Its interaction with lipid membranes suggests it may influence lipid metabolism .
Transport and Distribution
This compound is likely transported and distributed within cells and tissues via its interaction with lipid membranes
Subcellular Localization
The subcellular localization of this compound is likely associated with lipid membranes due to its interaction with these structures
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylene chloride is primarily produced by the chlorination of methane. The reaction involves the substitution of hydrogen atoms in methane with chlorine atoms, resulting in the formation of methyl chloride, methylene chloride, chloroform, and carbon tetrachloride . The reaction conditions typically include elevated temperatures and the presence of a catalyst to facilitate the chlorination process .
Industrial Production Methods: In industrial settings, methylene chloride is produced through a continuous process where methane and chlorine gases are reacted in a chlorination reactor. The reaction mixture is then cooled, and the products are separated by distillation. Methylene chloride is collected as a distillate, while other by-products are further processed or recycled .
Chemical Reactions Analysis
Types of Reactions: Methylene chloride undergoes various chemical reactions, including:
Substitution Reactions: Methylene chloride can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: Under certain conditions, methylene chloride can be oxidized to form carbon dioxide and hydrogen chloride.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions with methylene chloride include hydroxide ions, ammonia, and amines.
Oxidizing Agents: Strong oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize methylene chloride.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include methanol, methylamine, or other substituted methanes.
Oxidation Products: The primary products of oxidation reactions are carbon dioxide and hydrogen chloride.
Scientific Research Applications
Methylene chloride has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Chloroform (Trichloromethane): Chloroform contains three chlorine atoms bonded to one carbon atom and has similar solvent properties but is more toxic and has a higher boiling point.
Carbon Tetrachloride: This compound has four chlorine atoms bonded to one carbon atom and is used as a solvent and in fire extinguishers but is highly toxic and carcinogenic.
Uniqueness of Methylene Chloride: Methylene chloride is unique due to its relatively low toxicity compared to other chlorinated solvents, its low boiling point, and its effectiveness as a solvent for a wide range of compounds. Its low flammability and high stability make it a preferred choice in various industrial applications .
Properties
IUPAC Name |
4-[(4-nitrophenyl)diazenyl]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c13-9-1-3-10(4-2-9)14-15-11-5-7-12(8-6-11)16(17)18/h1-8H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBOSJFEZZJZLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061061 | |
Record name | C.I. Disperse Orange 3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
T487 binds selectively and potently to CXCR3. | |
Record name | T487 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05474 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
730-40-5 | |
Record name | 4-Amino-4′-nitroazobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=730-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 4-((4-nitrophenyl)azo)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000730405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4-[2-(4-nitrophenyl)diazenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Disperse Orange 3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(4-nitrophenyl)azo]aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.896 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DISPERSE ORANGE 3 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7J3O076OT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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